3-(5-Bromofuran-2-yl)-5-cyclohexyl-1,2,4-oxadiazole
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Overview
Description
3-(5-Bromofuran-2-yl)-5-cyclohexyl-1,2,4-oxadiazole is a heterocyclic compound that features a furan ring substituted with a bromine atom at the 5-position, a cyclohexyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-5-cyclohexyl-1,2,4-oxadiazole typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the bromination of furan derivatives.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via cyclohexylation reactions, often using cyclohexyl halides or cyclohexyl Grignard reagents.
Oxadiazole Ring Formation: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-2-yl)-5-cyclohexyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hypervalent iodine/TEMPO.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the furan ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 in combination with TEMPO as an oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
3-(5-Bromofuran-2-yl)-5-cyclohexyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial and anticancer agent.
Materials Science: Used in the development of organic electronic materials due to its unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-yl)-5-cyclohexyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol
- 5-Thiophene-(3-ylmethyl)-4R-1,2,4-triazole-3-thiols
Uniqueness
3-(5-Bromofuran-2-yl)-5-cyclohexyl-1,2,4-oxadiazole is unique due to its combination of a brominated furan ring, a cyclohexyl group, and an oxadiazole ring. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-cyclohexyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c13-10-7-6-9(16-10)11-14-12(17-15-11)8-4-2-1-3-5-8/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZCUBCXDKSTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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